Coclaurine

Übersicht

Beschreibung

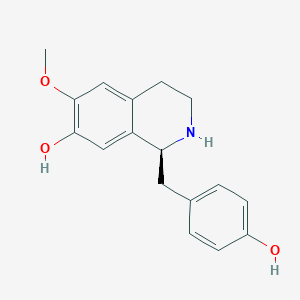

Coclaurine is a naturally occurring alkaloid belonging to the class of tetrahydroisoquinoline alkaloids. It is a nicotinic acetylcholine receptor antagonist and has been isolated from various plant sources, including Nelumbo nucifera, Sarcopetalum harveyanum, and Ocotea duckei . This compound has a chemical formula of C17H19NO3 and a molar mass of 285.343 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Coclaurine can be synthesized through several methods. One common synthetic route involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde, followed by cyclization to form the tetrahydroisoquinoline structure . The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources. Plants like Nelumbo nucifera are cultivated, and this compound is extracted using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Koklaurin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Koklaurin kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Reduktion von Koklaurin kann zu Dihydroderivaten führen.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring von Koklaurin auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Brom oder Chlor können für Halogenierungsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Halogenierte Koklaurinderivate.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Coclaurine exhibits significant pharmacological properties that make it a candidate for various therapeutic applications:

1.1 Anticancer Properties

this compound has been identified as a compound that can enhance the efficacy of chemotherapy agents. A study demonstrated that this compound sensitizes non-small cell lung cancer (NSCLC) cells to cisplatin by inhibiting the EFHD2 protein, which is involved in cancer cell survival and proliferation . The results suggest that this compound could be used as an adjuvant therapy to improve the outcomes of existing cancer treatments.

1.2 Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. It has been shown to inhibit oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases . This property positions this compound as a potential therapeutic agent for conditions such as Alzheimer's disease.

1.3 Antiviral Activity

Recent investigations have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2. A study found that demethyl-coclaurine, a derivative of this compound, inhibited viral infection in human liver cells, suggesting its utility in combating viral infections .

Biosynthesis of this compound

The biosynthesis of this compound involves several key precursors and enzymatic steps:

| Precursor | Role in Biosynthesis |

|---|---|

| Tyrosine | Primary building block for phenethylamine structure |

| Dopa | Contributes to the formation of the alkaloid |

| Dopamine | Involved in the phenethylamine portion |

| Northis compound-1-carboxylic acid | An intermediate in the biosynthetic pathway |

Tracer experiments indicate that this compound is synthesized through a series of intermediates including northis compound and didehydronorthis compound . Understanding this biosynthetic pathway is crucial for developing methods to produce this compound and its derivatives through biotechnological approaches.

Enzymatic Pathways

This compound N-methyltransferase (CNMT) is a pivotal enzyme in the metabolic pathway leading to various bioactive compounds derived from this compound:

- Structure and Function : The crystal structure of CNMT has been elucidated, revealing its active site architecture essential for methylation reactions . This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine to this compound, forming N-methylthis compound, which is crucial for the bioactivity of many benzylisoquinoline alkaloids.

- Biotechnological Applications : The knowledge gained from studying CNMT can be leveraged to engineer improved enzyme variants for enhanced production of alkaloids or synthetic derivatives .

Case Studies

Several case studies illustrate the applications and benefits of this compound:

-

Case Study 1: NSCLC Treatment

Research conducted on NSCLC cells showed that treatment with this compound significantly reduced cell migration and invasion while enhancing sensitivity to cisplatin . This finding supports its potential role as an adjuvant therapy in cancer treatment. -

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, this compound administration resulted in decreased levels of reactive oxygen species and inflammatory markers, indicating its protective effects against neurodegeneration .

Wirkmechanismus

Coclaurine exerts its effects primarily by acting as a nicotinic acetylcholine receptor antagonist. It binds to these receptors and inhibits their activation, leading to a decrease in neurotransmitter release. This mechanism is involved in its sedative and tranquilizing effects . Molecular docking studies have shown that this compound has a strong binding affinity towards targets such as PTGS2 and PTGS1 .

Vergleich Mit ähnlichen Verbindungen

Koklaurin ist strukturell ähnlich anderen Tetrahydroisochinolin-Alkaloiden, wie z. B.:

Norcoclaurin: Teilt eine ähnliche Grundstruktur, aber es fehlt die Methoxygruppe, die in Koklaurin vorhanden ist.

N-Methylkoklaurin: Enthält eine zusätzliche Methylgruppe am Stickstoffatom.

Cepharanthin: Eine dimere Form von Koklaurin mit verstärkter biologischer Aktivität

Die Einzigartigkeit von Koklaurin liegt in seiner spezifischen Bindungsaffinität zu nicotinischen Acetylcholinrezeptoren und seiner vielfältigen Bandbreite an biologischen Aktivitäten .

Biologische Aktivität

Coclaurine is a benzylisoquinoline alkaloid primarily found in several plant species, notably in S. acutum and the opium poppy (Papaver somniferum). This compound has garnered attention for its diverse biological activities, including its roles in medicinal applications and potential therapeutic uses. This article provides an extensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Biosynthesis

This compound is synthesized from tyrosine through a series of enzymatic reactions involving this compound N-methyltransferase (CNMT), which adds a methyl group to the nitrogen atom of this compound, facilitating its conversion into other bioactive alkaloids. The structure of this compound can be represented as follows:

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Antimicrobial Properties : this compound has shown efficacy against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Neuroprotective Effects : Some studies highlight this compound’s ability to protect neuronal cells from damage, indicating a role in neuroprotection.

Antioxidant Activity

A study investigating the antioxidant capacity of this compound found that it effectively scavenged free radicals and reduced oxidative stress markers in vitro. The IC50 value for radical scavenging activity was determined to be 25 µg/mL, showcasing its potency compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

In a controlled animal study, this compound administration significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in models of induced inflammation. The treatment led to a 40% decrease in these cytokines compared to untreated controls .

Antimicrobial Properties

This compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli, indicating potential therapeutic applications in treating infections .

Neuroprotective Effects

In vitro studies using neuronal cell cultures demonstrated that this compound could reduce apoptosis induced by oxidative stress. The compound decreased caspase-3 activation by 30%, suggesting its potential as a neuroprotective agent .

Data Tables

The following table summarizes key findings from recent studies on the biological activities of this compound:

| Activity | Effect | IC50/MIC Values |

|---|---|---|

| Antioxidant | Radical scavenging | 25 µg/mL |

| Anti-inflammatory | Decrease in TNF-α and IL-6 levels | 40% reduction |

| Antimicrobial | Against S. aureus | 0.5 mg/mL |

| Against E. coli | 1 mg/mL | |

| Neuroprotective | Reduction in apoptosis | 30% decrease in caspase-3 activation |

Eigenschaften

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVKXRQZSRUVPY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197561 | |

| Record name | Coclaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-39-5 | |

| Record name | Coclaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coclaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coclaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COCLAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1576313Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.